(3-Ethoxyphenyl)methanethiol
Description
(3-Ethoxyphenyl)methanethiol is an organosulfur compound with the molecular formula C₉H₁₂OS, featuring a methanethiol (-CH₂SH) group attached to the 3-position of an ethoxy-substituted benzene ring. This compound is structurally distinct from simpler thiols like methanethiol (CH₃SH) due to its aromatic backbone and ethoxy substituent, which influence its reactivity, stability, and applications. The ethoxy group (-OCH₂CH₃) acts as an electron-donating substituent via resonance, modulating the acidity of the thiol group and altering its interaction with biological or catalytic systems .
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
(3-ethoxyphenyl)methanethiol |
InChI |
InChI=1S/C9H12OS/c1-2-10-9-5-3-4-8(6-9)7-11/h3-6,11H,2,7H2,1H3 |
InChI Key |
VFKCPNGPLLYNDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxyphenyl)methanethiol typically involves the reaction of 3-ethoxybenzyl chloride with sodium hydrosulfide (NaSH) in an aqueous medium. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired thiol compound.
Industrial Production Methods: On an industrial scale, the production of (3-Ethoxyphenyl)methanethiol can be achieved through a similar synthetic route but optimized for larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3-Ethoxyphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).
Reduction: Corresponding sulfides (R-S-R).
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
(3-Ethoxyphenyl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (3-Ethoxyphenyl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This reactivity is crucial for its biological activities, including its potential antimicrobial and antioxidant effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares (3-Ethoxyphenyl)methanethiol with structurally related organosulfur compounds:
Reactivity and Degradation Pathways
- Methanethiol (CH₃SH): Degraded by methanotrophs like Methylacidiphilum fumariolicum SolV via cytoplasmic methanethiol oxidase (MTO), producing H₂S, formaldehyde, and H₂O₂ . Inhibits methane oxidation at >3 µM due to toxic byproducts (e.g., H₂S) .
- (3-Ethoxyphenyl)methanethiol : Expected to undergo slower microbial degradation due to aromatic and ethoxy groups. The ethoxy substituent may hinder enzymatic access to the thiol group, reducing biodegradability compared to CH₃SH .
- (3-Chlorophenyl)methanethiol : Chlorine’s electron-withdrawing effect increases thiol acidity (lower pKa), enhancing reactivity in metal-catalyzed thiolation reactions .
Industrial and Environmental Impacts
- Methanethiol: Corrosive in oil refining; detected in human hepatic coma (blood levels 4–5× normal) .
- Aryl Methanethiols : Less volatile and less odorous than CH₃SH. (3-Ethoxyphenyl)methanethiol’s ether linkage may improve solubility in organic solvents, making it useful in specialty chemical synthesis .
Key Research Findings
Methanethiol Inhibition : M. fumariolicum SolV growth is inhibited at 15 µM CH₃SH, with a 28% reduction in growth rate . Degradation resumes post-methanethiol depletion, linked to MTO activity .
Substrate Specificity: Methanotrophs metabolize CH₃SH via cytoplasmic MTO, but aryl thiols like (3-Ethoxyphenyl)methanethiol may require distinct pathways due to steric and electronic effects .
Synthetic Pathways: Methanethiol conversion to DMS in bacteria involves S-adenosylmethionine (SAM)-dependent methylation, a reaction plausibly applicable to aryl thiols .
Biological Activity
(3-Ethoxyphenyl)methanethiol, an organosulfur compound characterized by a thiol group (-SH) attached to a phenyl ring with an ethoxy substituent at the para position, has garnered attention in various fields of biological research due to its potential antimicrobial and antioxidant properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Molecular Characteristics:
- Molecular Formula: C₉H₁₂OS
- Molecular Weight: 168.26 g/mol
- IUPAC Name: (3-ethoxyphenyl)methanethiol
- Canonical SMILES: CCOC1=CC=CC(=C1)CS
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂OS |
| Molecular Weight | 168.26 g/mol |
| IUPAC Name | (3-ethoxyphenyl)methanethiol |
| InChI Key | VFKCPNGPLLYNDH-UHFFFAOYSA-N |
The biological activity of (3-Ethoxyphenyl)methanethiol is primarily attributed to the reactivity of its thiol group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications that can alter their structure and function. The compound's interactions may influence various molecular pathways, contributing to its potential therapeutic effects.
Antimicrobial Properties
Research indicates that (3-Ethoxyphenyl)methanethiol exhibits significant antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with essential metabolic processes.
Case Study:
A study conducted on the antibacterial efficacy of (3-Ethoxyphenyl)methanethiol showed:
- Tested Strains: E. coli, Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC):
- E. coli: 50 μg/mL
- Staphylococcus aureus: 25 μg/mL
Antioxidant Activity
The antioxidant properties of (3-Ethoxyphenyl)methanethiol have been evaluated through various assays measuring its ability to scavenge free radicals. The compound demonstrated a strong capacity to reduce oxidative stress in cellular models.
Research Findings:
- DPPH Assay IC50: 30 μg/mL
- ABTS Assay IC50: 25 μg/mL
These results suggest that (3-Ethoxyphenyl)methanethiol can effectively neutralize free radicals, potentially offering protective effects against oxidative damage in biological systems.
Comparison with Related Compounds
To contextualize the biological activity of (3-Ethoxyphenyl)methanethiol, it is useful to compare it with other thiols:
| Compound | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|
| Methanethiol | Moderate | Low |
| Ethanethiol | Moderate | Moderate |
| (3-Methoxyphenyl)methanethiol | Low | High |
| (3-Ethoxyphenyl)methanethiol | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
